molecular formula C18H17ClO5 B309279 Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate

Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate

Cat. No. B309279
M. Wt: 348.8 g/mol
InChI Key: BBRKTLCSCMIZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate, also known as P3M, is an organic compound that belongs to the class of benzoates. It has a molecular formula of C18H17ClO5 and a molecular weight of 354.78 g/mol. P3M has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate in lab experiments is its high potency and specificity. It has been shown to exhibit strong inhibitory effects on COX-2 and other enzymes involved in inflammation and cancer development. However, one of the limitations of using Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate. One area of interest is the development of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the exploration of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate's potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further studies are needed to fully elucidate the mechanism of action of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate and its potential side effects.

Synthesis Methods

Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate can be synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with propyl 3-methoxybenzoate in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product, Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate.

Scientific Research Applications

Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and materials science. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

Product Name

Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate

Molecular Formula

C18H17ClO5

Molecular Weight

348.8 g/mol

IUPAC Name

propyl 4-(4-chlorobenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C18H17ClO5/c1-3-10-23-17(20)13-6-9-15(16(11-13)22-2)24-18(21)12-4-7-14(19)8-5-12/h4-9,11H,3,10H2,1-2H3

InChI Key

BBRKTLCSCMIZCW-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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